

# Myt1-IN-2: A Comprehensive Technical Guide to its Specificity and Selectivity Profile

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Myt1-IN-2	
Cat. No.:	B15143556	Get Quote

For Researchers, Scientists, and Drug Development Professionals

### Introduction

Myt1-IN-2, also known as lunresertib (RP-6306), is a potent and selective, orally bioavailable small molecule inhibitor of the Protein Kinase, Membrane Associated Tyrosine/Threonine 1 (PKMYT1). PKMYT1 is a key negative regulator of the cell cycle, specifically at the G2/M checkpoint. It phosphorylates Cyclin-Dependent Kinase 1 (CDK1) on Threonine 14 (Thr14), which, along with phosphorylation of Tyrosine 15 (Tyr15) by WEE1 kinase, holds CDK1 in an inactive state, preventing premature entry into mitosis.[1][2] In certain cancer cells, particularly those with specific genetic alterations such as Cyclin E1 (CCNE1) amplification, there is an increased reliance on the G2/M checkpoint for DNA repair and survival.[1][2] Inhibition of PKMYT1 by Myt1-IN-2 leads to the unscheduled activation of CDK1, forcing these vulnerable cells into premature mitosis and subsequent mitotic catastrophe and cell death, a concept known as synthetic lethality.[1][2] This technical guide provides an in-depth overview of the specificity and selectivity profile of Myt1-IN-2, along with detailed methodologies for key experiments.

# **Biochemical and Cellular Activity of Myt1-IN-2**

**Myt1-IN-2** is a highly potent inhibitor of PKMYT1. In biochemical assays, it demonstrates an IC50 (half-maximal inhibitory concentration) in the low nanomolar range. A key aspect of its profile is its selectivity over the closely related WEE1 kinase.



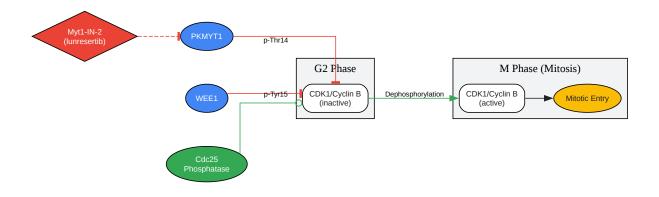
Target	Assay Type	IC50/EC50	Reference
PKMYT1	ADP-Glo Kinase Assay	3.1 ± 1.2 nM	[2]
PKMYT1	NanoBRET Cellular Target Engagement	2.5 ± 0.8 nM	[2]
WEE1	NanoBRET Cellular Target Engagement	4.8 ± 2.0 μM	[2]

As shown in the table, **Myt1-IN-2** is approximately 1920-fold more selective for PKMYT1 over WEE1 in a cellular context, highlighting its precise targeting of the intended kinase.[2] This high selectivity is a critical attribute, potentially leading to a more favorable therapeutic window and reduced off-target effects compared to dual WEE1/PKMYT1 inhibitors.

# **Signaling Pathway**

The mechanism of action of **Myt1-IN-2** is centered on the regulation of the G2/M cell cycle checkpoint. The following diagram illustrates the signaling pathway affected by **Myt1-IN-2**.









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References



- 1. ulab360.com [ulab360.com]
- 2. ADP-Glo™ Kinase Assay Protocol [promega.com]
- To cite this document: BenchChem. [Myt1-IN-2: A Comprehensive Technical Guide to its Specificity and Selectivity Profile]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15143556#myt1-in-2-specificity-and-selectivity-profile]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com